molecular formula C11H11F2NO3 B1399476 Acetic acid, 2-[[(2,4-difluorophenyl)methyl]amino]-2-oxo-, ethyl ester CAS No. 1455965-46-4

Acetic acid, 2-[[(2,4-difluorophenyl)methyl]amino]-2-oxo-, ethyl ester

Cat. No.: B1399476
CAS No.: 1455965-46-4
M. Wt: 243.21 g/mol
InChI Key: JZAWXOGZLXARPV-UHFFFAOYSA-N
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Description

Acetic acid, 2-[[(2,4-difluorophenyl)methyl]amino]-2-oxo-, ethyl ester is a chemical compound with significant applications in various fields. It is characterized by the presence of a difluorophenyl group, which imparts unique properties to the molecule. This compound is often used in scientific research due to its potential biological activities and its role as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, 2-[[(2,4-difluorophenyl)methyl]amino]-2-oxo-, ethyl ester typically involves the reaction of 2,4-difluorophenylacetic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with an amine to yield the final product. The reaction conditions often include a solvent such as dichloromethane and are carried out at room temperature to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and advanced reaction monitoring techniques ensures consistent quality and minimizes the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, 2-[[(2,4-difluorophenyl)methyl]amino]-2-oxo-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction results in alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of derivatives.

Scientific Research Applications

Acetic acid, 2-[[(2,4-difluorophenyl)methyl]amino]-2-oxo-, ethyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition and receptor binding.

    Medicine: Research into its pharmacological properties may lead to the development of new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which acetic acid, 2-[[(2,4-difluorophenyl)methyl]amino]-2-oxo-, ethyl ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The difluorophenyl group enhances the compound’s binding affinity to these targets, leading to modulation of their activity. This can result in various biological effects, depending on the specific pathway involved.

Comparison with Similar Compounds

Similar Compounds

    2,4-Difluorophenylacetic acid: Shares the difluorophenyl group but lacks the ester functionality.

    Ethyl 2-(2,4-difluorophenyl)acetate: Similar structure but with different functional groups.

    2,4-Difluorophenylmethylamine: Contains the difluorophenyl group and amine functionality.

Uniqueness

Acetic acid, 2-[[(2,4-difluorophenyl)methyl]amino]-2-oxo-, ethyl ester is unique due to the combination of its ester and difluorophenyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

ethyl 2-[(2,4-difluorophenyl)methylamino]-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F2NO3/c1-2-17-11(16)10(15)14-6-7-3-4-8(12)5-9(7)13/h3-5H,2,6H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZAWXOGZLXARPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NCC1=C(C=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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